molecular formula C13H20N2O2 B2945507 Tert-butyl 3-amino-3-pyridin-3-ylbutanoate CAS No. 2248376-87-4

Tert-butyl 3-amino-3-pyridin-3-ylbutanoate

Cat. No. B2945507
CAS RN: 2248376-87-4
M. Wt: 236.315
InChI Key: OSLWFNIDRACNLV-UHFFFAOYSA-N
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Description

Tert-butyl is a functional group with a formula of (CH3)3C-. It is one of the four isomeric amines of butane . The 3-amino group refers to an amine functional group consisting of a nitrogen atom attached to three hydrogen atoms (-NH3). The 3-pyridin group refers to a basic heterocyclic organic compound with the chemical formula C5H5N.


Synthesis Analysis

Tert-butylamine, a related compound, is produced commercially by direct amination of isobutylene using zeolite catalysts . In a study, tert-butyl esters of Nα-protected amino acids were prepared from tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Chemical Reactions Analysis

Tert-butyl compounds are known to be involved in various chemical reactions. For instance, tert-butyl esters react with SOCl2 at room temperature to provide acid chlorides .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, tert-butylamine is used as an intermediate in the preparation of the sulfenamides .

Safety and Hazards

Tert-butyl compounds can be hazardous. For example, tert-butylamine causes skin irritation, serious eye damage, and may be harmful if inhaled . Tert-butanol is also highly flammable and can cause serious eye irritation .

properties

IUPAC Name

tert-butyl 3-amino-3-pyridin-3-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)8-13(4,14)10-6-5-7-15-9-10/h5-7,9H,8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLWFNIDRACNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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